molecular formula C19H16O2 B1283465 4'-(Benzyloxy)[1,1'-biphenyl]-4-ol CAS No. 52189-87-4

4'-(Benzyloxy)[1,1'-biphenyl]-4-ol

Cat. No. B1283465
CAS RN: 52189-87-4
M. Wt: 276.3 g/mol
InChI Key: XMABUKPWADGWEW-UHFFFAOYSA-N
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Description

The compound 4'-(Benzyloxy)[1,1'-biphenyl]-4-ol is a biphenyl derivative that is of interest due to its potential applications in various fields, including materials science and pharmaceuticals. The presence of the benzyloxy group and the hydroxyl group in the biphenyl structure suggests that it could be a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of related biphenyl derivatives has been reported in several studies. For instance, novel 4-phenyldiazenyl-4'-[(4-chlorobenzyl)oxy]biphenyl derivatives were synthesized by condensing different sodium salts of some 4'-phenyldiazenyl-biphenyl-4-ols with 1-chloro-4-(chloromethyl)benzene, indicating a potential synthetic route for the target compound . Additionally, the synthesis of related compounds with benzoyloxy substituents has been achieved through Friedel–Crafts acylation polymerization, which could be adapted for the synthesis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-ol .

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is often characterized using spectroscopic techniques such as NMR, UV-VIS, and IR, as well as X-ray diffraction analysis . These techniques could be employed to determine the structure of 4'-(Benzyloxy)[1,1'-biphenyl]-4-ol. Theoretical calculations, such as density functional theory (DFT), could also be used to predict the molecular geometry and electronic properties of the compound .

Chemical Reactions Analysis

Biphenyl derivatives can undergo various chemical reactions, including azo-hydrazone tautomerism and acid-base dissociation in solution, which are influenced by solvent composition and pH . The presence of the hydroxyl group in 4'-(Benzyloxy)[1,1'-biphenyl]-4-ol suggests that it could participate in reactions such as esterification, etherification, and oxidation, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives, such as solubility, melting point, and thermal stability, are crucial for their practical applications. For example, wholly aromatic polyketones derived from biphenyls exhibit superior heat resistibility and solubility in organic solvents . The luminescence properties of biphenyl derivatives, as observed in concentrated solutions, could also be relevant for the development of optoelectronic materials . The mesomorphic behavior of certain biphenyl derivatives indicates their potential use in liquid crystal technology .

Scientific Research Applications

Liquid Crystal Formation

4-Benzyloxy-4′-(2,3-dihydroxypropyloxy)biphenyls exhibit properties important in the formation of thermotropic and lyotropic smectic and columnar mesophases, useful in liquid crystal technology. This behavior arises from the microsegregation of hydrophilic regions from all-aromatic segments, demonstrating their potential in the creation of novel liquid crystalline materials (Kölbel et al., 1998).

Antibacterial Agents

Novel 4-phenyldiazenyl-4'-[(4-chlorobenzyl)oxy]biphenyl derivatives have been synthesized and exhibit antibacterial activity against certain bacteria. This application highlights the compound's potential in developing new antibacterial agents (Moanță, 2014).

Green Chemical Synthesis

The synthesis of 4-benzyloxy propiophenone, an active pharmaceutical intermediate, through liquid-liquid-liquid phase-transfer catalysis, represents a more environmentally friendly method. This approach also offers high selectivity and efficiency, aligning with the principles of green chemistry (Yadav & Sowbna, 2012).

Liquid Crystalline Polysiloxanes

Ferroelectric side chain liquid crystalline polysiloxanes based on phenyl ester mesogen and oligo(oxyethylene) spacers, utilizing 4'-(((4-hydroxyphenyl)carbonyl)oxy)-1,1'-biphenyl-4-carboxylate, demonstrate rich mesomorphic behavior. These materials have potential applications in areas such as displays and optical data storage (Hsiue & Chen, 1995).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, its handling precautions, and its disposal procedures.


Future Directions

This would involve a discussion of the current state of research involving the compound and where that research is headed. This could include potential applications of the compound that are being explored, and any challenges that need to be overcome.


properties

IUPAC Name

4-(4-phenylmethoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O2/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-13,20H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMABUKPWADGWEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570735
Record name 4'-(Benzyloxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Benzyloxy)[1,1'-biphenyl]-4-ol

CAS RN

52189-87-4
Record name 4'-(Benzyloxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Benzyloxyphenyl)phenol
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Synthesis routes and methods

Procedure details

The process started with the synthesis of 4′-benzyloxybiphenyl-4-ol potassium salt. This compound was synthesized similar to the literature procedure for its preparation (Hay, A. S., Williams, H. M., Relles, Boulette, B. M., Donahue, P. B., Johnson, D. S. J. Polym. Sci. Polym. Lett. Ed. 1983, 21, 449; Hay, A. S., Williams, P. J., Relles, H. M., Boulette, B. M. J. Macromol. Sci-Chem. 1984, A21, 1065). A mixture of 4,4′-dihydroxybiphenyl (27.6 g, 100. mmol), 50% aqueous sodium hydroxide (8.00 g, 100. mmol in 16.0 mL water), 100 mL of DMSO and 100 mL of toluene was heated at reflux with a Dean Stark trap until all visible traces of water had been removed. The toluene was distilled from the system to give a homogeneous solution of 4′-benzyloxy-biphenyl-4-ol in DMSO for the next reaction. The yield was considered quantitative. 1H NMR (DMSO-d6): δ 5.08 (2H, s, >CH2), 6.70 (2H, d), 6.98 (2H, d), 7.29–7.44(9H. m). IR (neat, cm−1): 3036, 2866, 2577, 2340, 1734, 1610, 1501, 1377, 1247, 1177, 1106, 1027, 1000, 815, 747, 700.
Name
4′-benzyloxybiphenyl-4-ol potassium salt
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27.6 g
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16 mL
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100 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Zharinova, N Saker Neto, TC Owyong… - Organic …, 2021 - thieme-connect.com
Oligo(p-phenylene)s with a donor phenol group and an acceptor pyridinium moiety separated by one and two p-phenylene units were synthesized by the linear iterative Suzuki–…
Number of citations: 2 www.thieme-connect.com
F Alqahtany - 2015 - hull-repository.worktribe.com
A number of new liquid crystalline systems were synthesized and the liquid crystal phase behaviour was investigated. The investigation of the liquid crystal properties involved the …
Number of citations: 2 hull-repository.worktribe.com

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